A Technical Guide to the Chemical Properties of 3-Ethoxy-3-oxo-2-phenylpropanoic Acid
A Technical Guide to the Chemical Properties of 3-Ethoxy-3-oxo-2-phenylpropanoic Acid
Introduction: 3-Ethoxy-3-oxo-2-phenylpropanoic acid, also widely known by synonyms such as ethyl hydrogen phenylmalonate and 2-phenyl-malonic acid monoethyl ester, is a dicarboxylic acid monoester.[1] Its structure, featuring both a carboxylic acid and an ester functional group attached to the same phenyl-substituted carbon, makes it a versatile intermediate in organic synthesis. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, and applications. It is utilized in research as a ligand and as a chemical reference standard in pharmaceutical analysis, for instance, as a known impurity of Leucogen.[1]
Core Chemical and Physical Properties
The fundamental properties of 3-Ethoxy-3-oxo-2-phenylpropanoic acid are summarized below. These identifiers and physicochemical parameters are crucial for its application in experimental and computational chemistry.
| Property | Value | Source(s) |
| IUPAC Name | 3-ethoxy-3-oxo-2-phenylpropanoic acid | [1] |
| CAS Number | 17097-90-4 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |
| Molecular Weight | 208.21 g/mol | [1][3][4] |
| Melting Point | 78 °C | [2] |
| Boiling Point | 299 °C | [2] |
| SMILES | CCOC(=O)C(C1=CC=CC=C1)C(=O)O | [1][2] |
| InChIKey | INQWZSLKTMTMSK-UHFFFAOYSA-N | [1][4] |
| Computed XLogP3 | 1.9 | [1] |
| Topological Polar Surface Area | 63.6 Ų | [1][5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 4 | [5] |
Synthesis and Reactivity
The synthesis of 3-Ethoxy-3-oxo-2-phenylpropanoic acid is typically achieved through the selective mono-esterification of phenylmalonic acid. This process involves the formation of an acid chloride intermediate followed by reaction with ethanol.
The following protocol details a common laboratory-scale synthesis.[4]
Materials and Reagents:
-
Phenylmalonic acid (13.5 g, 0.07 mol)
-
Thionyl chloride (8.92 g, 5.4 mL, 0.07 mol)
-
Dry diethyl ether (40 mL + 40 mL)
-
N,N-dimethylformamide (DMF, 1 drop)
-
Ethanol (0.075 mol, 4.1 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
5N Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂) (50 mL x 3)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Acid Chloride Formation: In a suitable reaction vessel, suspend phenylmalonic acid (13.5 g) in dry diethyl ether (40 mL). Add one drop of DMF, followed by the dropwise addition of thionyl chloride (5.4 mL).[4]
-
Reaction: Heat the mixture at 40-50°C for 3 hours. The reaction should result in a clear solution.[4]
-
Solvent Removal: Evaporate the solution under reduced pressure to remove excess thionyl chloride and ether.[4]
-
Esterification: Re-dissolve the resulting oily residue in dry diethyl ether (40 mL). Add ethanol (4.1 mL) to the solution and heat under reflux for 2 hours.[4]
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and wash it with water.[4]
-
Extract the organic layer with a saturated solution of sodium bicarbonate until the aqueous layer is alkaline.[4]
-
Combine the aqueous extracts and wash with diethyl ether to remove any unreacted diester or other non-acidic impurities.[4]
-
-
Acidification and Isolation:
-
Final Purification:
Caption: A flowchart illustrating the key steps in the synthesis of the target compound.
The reactivity of 3-Ethoxy-3-oxo-2-phenylpropanoic acid is governed by its two functional groups:
-
Carboxylic Acid: This group can be deprotonated by bases, undergo esterification, or be converted to an acid chloride. Its acidic nature allows the molecule to act as a ligand in protonation studies.[2]
-
Ethyl Ester: The ester group is susceptible to hydrolysis under either acidic or basic conditions to yield phenylmalonic acid. This is analogous to the hydrolysis of diethyl phenylmalonate, which can be readily hydrolyzed under basic conditions.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR) for 3-Ethoxy-3-oxo-2-phenylpropanoic acid are not widely available in public databases. However, predicted mass spectrometry data can provide useful information for characterization.
Predicted Mass Spectrometry Data: Computational tools predict the collision cross-section (CCS) for various adducts, which is a valuable parameter in mass spectrometry-based structural analysis.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 223.09648 | 148.2 |
| [M+Na]⁺ | 245.07842 | 154.2 |
| [M-H]⁻ | 221.08192 | 150.3 |
| Table data is for the related compound 3-ethoxy-2-methyl-3-oxo-2-phenylpropanoic acid and serves as an estimation.[6] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Ethoxy-3-oxo-2-phenylpropanoic acid is classified as follows:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.
Applications in Research and Drug Development
3-Ethoxy-3-oxo-2-phenylpropanoic acid serves several roles in scientific research and development:
-
Reference Standard: It is used as a fully characterized chemical compound for analytical method development, validation, and quality control during the synthesis and formulation stages of drug development.[7]
-
Chemical Intermediate: Its bifunctional nature makes it a useful building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Ligand for Research: The compound has been employed as a ligand to investigate the protonation of acidic molecules.[2]
References
- 1. 3-Ethoxy-3-oxo-2-phenylpropanoic acid | C11H12O4 | CID 2729903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxy-3-oxo-2-phenylpropanoic acid | 17097-90-4 | SAA09790 [biosynth.com]
- 3. 3-Ethoxy-3-Oxo-2-Phenylpropanoic Acid - Protheragen [protheragen.ai]
- 4. Synthesis routes of 3-Ethoxy-3-oxo-2-phenylpropanoic acid [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - 3-ethoxy-2-methyl-3-oxo-2-phenylpropanoic acid (C12H14O4) [pubchemlite.lcsb.uni.lu]
- 7. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
